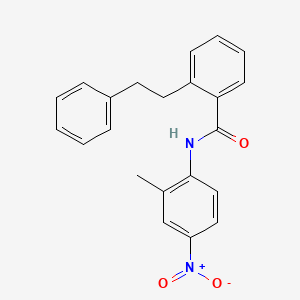
N-(2-methyl-4-nitrophenyl)-2-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-4-nitrophenyl)-2-(2-phenylethyl)benzamide, commonly known as MNPEB, is a chemical compound that belongs to the class of benzamides. MNPEB has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
作用机制
MNPEB exerts its therapeutic effects through the modulation of dopamine and glutamate neurotransmission. MNPEB acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of dopamine release in the brain. By blocking mGluR5, MNPEB reduces the excessive release of dopamine, thereby preventing the death of dopaminergic neurons in Parkinson's disease and reducing drug-seeking behavior in drug addiction. MNPEB also modulates the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of glutamate neurotransmission. By modulating the activity of the NMDA receptor, MNPEB improves cognitive function and memory in Alzheimer's disease.
Biochemical and Physiological Effects
MNPEB has been shown to have several biochemical and physiological effects in animal models. MNPEB has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. MNPEB has also been shown to reduce the levels of inflammatory cytokines, which are involved in the pathogenesis of various neurological disorders. Furthermore, MNPEB has been found to increase the levels of antioxidant enzymes, which protect neurons from oxidative stress.
实验室实验的优点和局限性
MNPEB has several advantages for lab experiments. MNPEB is a highly selective antagonist of mGluR5, which makes it an ideal tool for studying the role of mGluR5 in various neurological disorders. MNPEB is also highly soluble in water, which makes it easy to administer to animals in lab experiments. However, MNPEB has some limitations for lab experiments. MNPEB has a short half-life in vivo, which requires frequent dosing to maintain therapeutic levels. MNPEB also has poor blood-brain barrier penetration, which limits its effectiveness in treating neurological disorders.
未来方向
MNPEB has several potential future directions for research. One direction is to develop more potent and selective mGluR5 antagonists based on the structure of MNPEB. Another direction is to investigate the therapeutic potential of MNPEB in other neurological disorders such as Huntington's disease and multiple sclerosis. Furthermore, future research could focus on improving the pharmacokinetic properties of MNPEB to enhance its efficacy in treating neurological disorders.
合成方法
MNPEB can be synthesized through a multi-step process involving the reaction of 2-methyl-4-nitroaniline with benzoyl chloride and subsequent reduction with sodium borohydride. The final step involves the reaction of the resulting intermediate with 2-phenylethylamine to obtain MNPEB in high yield and purity.
科学研究应用
MNPEB has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and drug addiction. MNPEB has been shown to exhibit neuroprotective effects by preventing the death of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease. MNPEB has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, MNPEB has been found to reduce drug-seeking behavior in animal models of drug addiction.
属性
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-16-15-19(24(26)27)13-14-21(16)23-22(25)20-10-6-5-9-18(20)12-11-17-7-3-2-4-8-17/h2-10,13-15H,11-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOKNLVFWUUIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

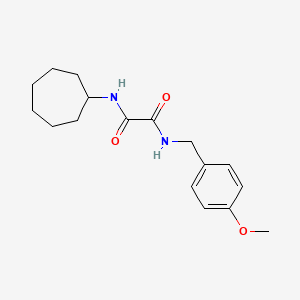
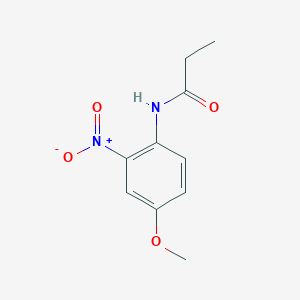
![3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5025806.png)

![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5025822.png)
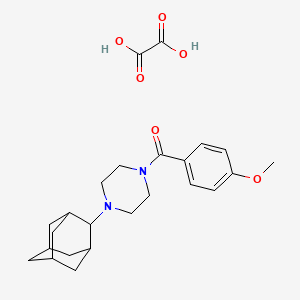
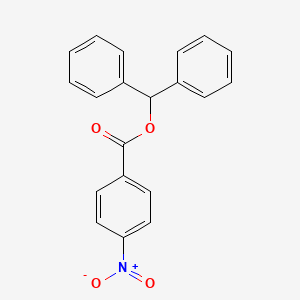
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-cyclopentyl-1,4-diazepane](/img/structure/B5025857.png)
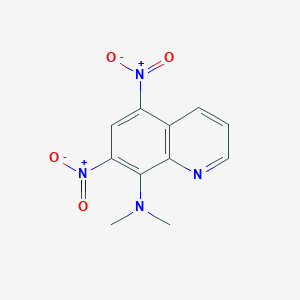
![7-chloro-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5025867.png)
![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5025882.png)
![4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-methylbenzenesulfonamide](/img/structure/B5025888.png)
![ethyl 7-cyclopropyl-3-(4-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5025903.png)
![2-tert-butyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5025909.png)